![molecular formula C12H20N2O4 B2834007 tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate CAS No. 130892-40-9](/img/structure/B2834007.png)
tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate
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Overview
Description
“tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is also known as tert-butyl N-(2-mercaptoethyl)carbamate and is a cross-linking reagent that can be utilized in various organic syntheses .
Synthesis Analysis
The synthesis of “tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” are complex due to the multiple reactive groups present in the compound. It has been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Synthesis of Erythro (±) Isomer
An efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) involves the use of this compound. The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .
Synthesis of Threo (±) Isomer
This compound is also used in the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency .
Synthesis of Key Intermediate of Biotin
®-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate of the natural product Biotin, is synthesized from this compound. Biotin is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Synthesis of Intermediate of Jaspine B
®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is synthesized from this compound. Jaspine B was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .
Mechanism of Action
Future Directions
The future directions for “tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
properties
IUPAC Name |
tert-butyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFWEMSKFGZLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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